molecular formula C20H17F2N3O3 B11050367 N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11050367
M. Wt: 385.4 g/mol
InChI Key: LJRVDQLISGTSED-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzodioxin moiety, and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a cyclization reaction involving catechol derivatives and appropriate dihalides.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group is typically introduced via nucleophilic substitution reactions using difluorobenzyl halides and suitable nucleophiles.

    Final Coupling Step: The final step involves coupling the pyrazole derivative with the benzodioxin moiety under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the benzodioxin moiety, resulting in the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Functionalized benzodioxin derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.

    Agriculture: It may be used as a precursor for the synthesis of agrochemicals with specific biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity.

    Receptors: It may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

    Signal Transduction: By binding to receptors, it can influence signaling pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.

Comparison with Similar Compounds

  • N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide
  • N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-sulfonamide

Uniqueness:

  • Structural Features: The presence of both the benzodioxin moiety and the difluorobenzyl group in the same molecule is relatively unique, providing distinct chemical reactivity and potential applications.
  • Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H17F2N3O3/c1-25-19(20(26)23-10-13-2-4-14(21)9-16(13)22)15(11-24-25)12-3-5-17-18(8-12)28-7-6-27-17/h2-5,8-9,11H,6-7,10H2,1H3,(H,23,26)

InChI Key

LJRVDQLISGTSED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC3=C(C=C2)OCCO3)C(=O)NCC4=C(C=C(C=C4)F)F

Origin of Product

United States

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